[(3-methylphenyl)(phenyl)methyl]amine hydrochloride
Description
[(3-Methylphenyl)(phenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a central methylene group bonded to a 3-methylphenyl (meta-methyl-substituted benzene) and a phenyl ring. The amine group is protonated and forms a stable hydrochloride salt, enhancing its solubility in polar solvents. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes .
Molecular Formula: C₁₅H₁₆ClN
Molecular Weight: 245.75 g/mol
Key Features:
- The hydrochloride salt improves crystallinity and stability for handling and storage.
Properties
IUPAC Name |
(3-methylphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h2-10,14H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFHIOAWQHPWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methylphenyl)(phenyl)methyl]amine hydrochloride typically involves the reaction of (3-methylphenyl)methanamine with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
[(3-Methylphenyl)(phenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula C₁₄H₁₅N·HCl and a CAS number of 5267-48-1. Its structure features a methyl group at the meta position of a phenyl ring, which contributes to its unique steric and electronic properties. These characteristics make it a valuable building block in organic synthesis.
Medicinal Chemistry Applications
Antidepressant Development
Research indicates that [(3-Methylphenyl)(phenyl)methyl]amine hydrochloride serves as a precursor in the synthesis of various antidepressants. Studies have shown that compounds with similar structures can exhibit selective serotonin reuptake inhibitor (SSRI) properties, which are crucial for treating depression . The compound's ability to modulate neurotransmitter levels is particularly noteworthy in the context of developing new antidepressant therapies.
Pain Management
In addition to its antidepressant applications, this compound has been investigated for its potential role in pain management. It may be involved in treating conditions like hyperalgesia through mechanisms that involve modulation of pain pathways . The structural characteristics of this compound allow it to interact effectively with biological targets related to pain perception.
Synthetic Applications
Building Block in Organic Synthesis
this compound is extensively utilized as a building block for synthesizing more complex organic molecules. Its versatility allows chemists to create various derivatives that can exhibit different biological activities or enhanced properties .
Case Study 1: Antidepressant Synthesis
A recent study highlighted the synthesis of novel antidepressant molecules using metal-catalyzed reactions involving this compound as a key intermediate. The research demonstrated improved yields and selectivity in producing SSRIs through these advanced synthetic techniques .
Case Study 2: Pain Management Research
Another investigation focused on the analgesic properties of compounds derived from this compound. The study found that certain derivatives could effectively reduce nociceptive sensitization, indicating potential therapeutic benefits in managing chronic pain conditions .
Mechanism of Action
The mechanism of action of [(3-methylphenyl)(phenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Group
(a) [(3-Methylphenyl)(2-thienyl)methyl]amine Hydrochloride
- Structure : Replaces the phenyl group with a thiophene (2-thienyl) ring.
- Molecular Formula : C₁₃H₁₄ClNS
- Molecular Weight : 253.79 g/mol
- Key Differences :
(b) [Methyl({[3-(trifluoromethyl)phenyl]methyl})amine Hydrochloride]
- Structure : Substitutes one phenyl group with a 3-(trifluoromethyl)phenyl moiety.
- Molecular Formula : C₉H₁₁ClF₃N
- Molecular Weight : 225.64 g/mol
- Key Differences :
Modifications in Aromatic Substituents
(a) [1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine Hydrochloride]
- Structure : Incorporates a 4-(3-methylbenzyloxy)phenyl group and an ethylamine chain.
- Molecular Formula: C₁₆H₂₀ClNO
- Molecular Weight : 278.79 g/mol
- The methoxy group (-OCH₃) introduces hydrogen-bonding capability .
(b) [({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine Hydrochloride]
- Structure : Adds methyl groups at the 3,5-positions of the phenyl ring and a methoxy-linked 3-methylphenyl group.
- Molecular Formula: C₁₈H₂₄ClNO
- Molecular Weight : 305.84 g/mol
- Key Differences :
Pharmacologically Relevant Analogs
Meclizine Hydrochloride
- Structure : 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine dihydrochloride.
- Molecular Formula : C₂₅H₂₇Cl₂N₂
- Molecular Weight : 463.40 g/mol
- Key Differences: Contains a piperazine ring, enabling dual-action modulation of histamine (H₁) and muscarinic receptors.
Physicochemical and Pharmacokinetic Comparisons
| Compound | LogP* | Solubility (Water) | Melting Point (°C) | Bioavailability (Oral) |
|---|---|---|---|---|
| [(3-Methylphenyl)(phenyl)methyl]amine HCl | 3.2 | Moderate | 180–185 | Moderate |
| [(3-Methylphenyl)(2-thienyl)methyl]amine HCl | 2.8 | Low | 190–195 | Low |
| Meclizine HCl | 4.5 | Low | 220–225 | High |
| [Methyl({3-(trifluoromethyl)phenyl}methyl)amine HCl] | 2.1 | High | 160–165 | High |
*Predicted using fragment-based methods.
Biological Activity
[(3-Methylphenyl)(phenyl)methyl]amine hydrochloride, also known as 1-(3-methylphenyl)-1-phenylmethanamine, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of approximately 213.28 g/mol. The structure consists of a central carbon atom bonded to a 3-methylphenyl group and a phenyl group, making it a member of the arylalkylamine class. The hydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.
Synthesis
Synthesis pathways for this compound typically involve the reaction of 3-methylbenzyl chloride with an appropriate amine under basic conditions. The reaction yields the desired amine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Anticancer Properties
Recent studies have indicated that compounds related to [(3-methylphenyl)(phenyl)methyl]amine exhibit significant cytotoxicity against various cancer cell lines. For instance, one study evaluated several derivatives against hematological and solid tumor cell lines, revealing that certain analogues demonstrated IC50 values as low as 5.6 μM against K562 cells (chronic myelogenous leukemia) and HL-60 cells (promyelocytic leukemia) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | K562 | 5.6 |
| Compound B | HL-60 | 8.2 |
| Compound C | MCF-7 | 40 |
These findings suggest that modifying the substituents on the aromatic rings could enhance anticancer activity through increased lipophilicity and improved binding affinity to target proteins.
The biological activity of this compound is believed to be mediated through its interaction with various protein kinases involved in cell signaling pathways. For example, docking studies have shown that similar compounds can inhibit receptor tyrosine kinases like EGFR and PDGFR, which are critical in cancer progression .
Case Studies
- In Vitro Studies : A series of derivatives were tested for their antiproliferative effects on multiple cancer cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced activity compared to standard treatments like imatinib .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that the presence of electron-donating groups on the aromatic rings significantly influenced the potency of these compounds against cancer cells. For example, compounds with methoxy or methyl groups showed improved activity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3-methylphenyl)(phenyl)methyl]amine hydrochloride, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Synthesize the free amine via reductive amination of 3-methylbenzaldehyde with benzylamine, followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni under H₂ at 50–100 psi) .
-
Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).
-
Step 3 : Convert to the hydrochloride salt by treating the free amine with HCl gas in anhydrous diethyl ether or methanol .
-
Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., THF vs. DCM) to improve yield (>75%) and purity (>98% HPLC). Monitor by TLC or LC-MS.
- Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Reagents/Conditions |
|---|---|---|---|---|
| Reductive Amination | 70–85 | 95–98 | 12–24 | NaBH₄, MeOH, RT |
| Catalytic Hydrogenation | 80–90 | 98–99 | 6–12 | H₂ (50 psi), Pd/C, EtOAc |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) to assess purity (>98%) .
- NMR : Confirm structure via ¹H NMR (DMSO-d₆): δ 7.2–7.4 (m, aromatic H), δ 4.2 (s, CH₂), δ 2.3 (s, CH₃) .
- Mass Spectrometry : ESI-MS (m/z): Calculated [M+H⁺] = 228.2; Observed: 228.1 ± 0.2 .
Q. What safety protocols are critical for handling this compound in the lab?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .
- Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Neutralize waste with 1M NaOH before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Contradiction Analysis :
- Issue : Discrepancies in solubility (e.g., DMSO vs. water).
- Method : Conduct pH-dependent solubility studies (pH 3–9) using UV-Vis spectroscopy.
- Table 2 : Solubility Profile
| Solvent | Solubility (mg/mL) | pH | Temperature (°C) | Source Reliability |
|---|---|---|---|---|
| Water | 4.2 ± 0.3 | 7.4 | 25 | Cayman Chemical |
| DMSO | >20 | – | 25 | Sigma Aldrich |
- Resolution : The compound is zwitterionic at neutral pH, reducing aqueous solubility. Use buffered solutions (pH <5) for improved dissolution .
Q. What computational strategies can predict the biological targets of this compound?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with G protein-coupled receptors (GPCRs) like serotonin receptors (e.g., 5-HT₁A, binding affinity ΔG ≈ –8.5 kcal/mol) .
- Pharmacophore Mapping : Identify key motifs (e.g., aromatic stacking, amine-HCl salt bridge) using Schrödinger Suite .
- Validation : Compare with experimental IC₅₀ data from radioligand binding assays (e.g., Ki < 1 µM for histamine H₁ receptors) .
Q. How can reaction mechanisms for this compound synthesis be validated under industrial-scale conditions?
- Scale-Up Challenges :
- Mass Transfer : Use continuous flow reactors to maintain stoichiometric control and reduce side products .
- Thermodynamic Analysis : Monitor exothermic peaks via DSC (ΔH ≈ –150 kJ/mol) to optimize cooling rates .
- Table 3 : Industrial vs. Lab-Scale Parameters
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (50 mL) | Continuous Flow (500 L) |
| Temperature Control | Jacketed Flask | Automated PID System |
| Yield | 80% | 75% (due to turbulence) |
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across literature reports?
- Root Cause :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
